molecular formula C16H15FO2 B1612773 Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate CAS No. 5002-30-2

Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate

Cat. No.: B1612773
CAS No.: 5002-30-2
M. Wt: 258.29 g/mol
InChI Key: LLFIDXLQIIWNDE-UHFFFAOYSA-N
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Description

Ethyl 2-(2’-fluoro-[1,1’-biphenyl]-4-yl)acetate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a fluoro substituent at the 2’ position and an ethyl acetate group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2’-fluoro-[1,1’-biphenyl]-4-yl)acetate typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.

    Esterification: The final step involves the esterification of the biphenyl derivative with ethyl acetate under acidic conditions to form Ethyl 2-(2’-fluoro-[1,1’-biphenyl]-4-yl)acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2’-fluoro-[1,1’-biphenyl]-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro position, where nucleophiles such as amines or thiols replace the fluoro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted biphenyl derivatives.

Scientific Research Applications

Ethyl 2-(2’-fluoro-[1,1’-biphenyl]-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2’-fluoro-[1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets and pathways. The fluoro substituent can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4’-fluoro-[1,1’-biphenyl]-4-yl)acetate: Similar structure but with the fluoro group at the 4’ position.

    Ethyl 2-(2’-chloro-[1,1’-biphenyl]-4-yl)acetate: Contains a chloro substituent instead of a fluoro group.

    Ethyl 2-(2’-methyl-[1,1’-biphenyl]-4-yl)acetate: Contains a methyl substituent instead of a fluoro group.

Uniqueness

Ethyl 2-(2’-fluoro-[1,1’-biphenyl]-4-yl)acetate is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.

Properties

IUPAC Name

ethyl 2-[4-(2-fluorophenyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-2-19-16(18)11-12-7-9-13(10-8-12)14-5-3-4-6-15(14)17/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFIDXLQIIWNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50613240
Record name Ethyl (2'-fluoro[1,1'-biphenyl]-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5002-30-2
Record name Ethyl (2'-fluoro[1,1'-biphenyl]-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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